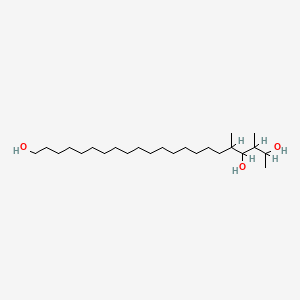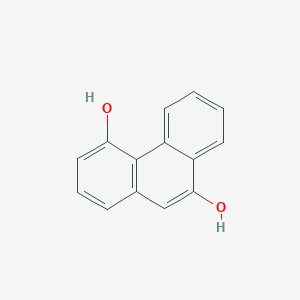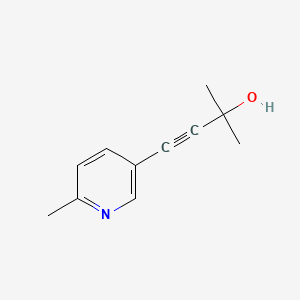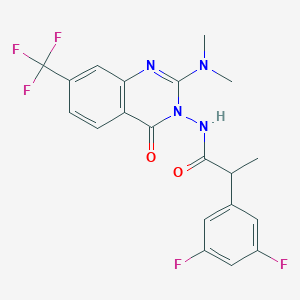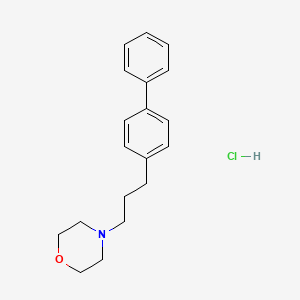
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride is a chemical compound with the molecular formula C19H23NO·HCl. It is a derivative of morpholine, a heterocyclic amine, and features a biphenyl group attached to the morpholine ring via a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride typically involves the following steps:
-
Formation of the Biphenyl Propyl Intermediate: : The initial step involves the synthesis of a biphenyl propyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where biphenyl is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
-
Attachment of the Morpholine Ring: : The biphenyl propyl intermediate is then reacted with morpholine. This step usually involves nucleophilic substitution, where the propyl group of the intermediate displaces a leaving group on the morpholine ring.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halides (e.g., NaCl, KBr) in polar solvents, alkoxides (e.g., NaOCH3) in alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives
Aplicaciones Científicas De Investigación
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The biphenyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with specific amino acid residues, modulating the activity of the target proteins and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(4-Butoxyphenyl)propyl)morpholine hydrochloride
- 4-(3-(4-Methoxyphenyl)propyl)morpholine hydrochloride
- 4-(3-(4-Chlorophenyl)propyl)morpholine hydrochloride
Comparison
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride is unique due to the presence of the biphenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and steric bulk. This makes it more effective in crossing biological membranes and interacting with hydrophobic pockets of target proteins compared to its analogs with simpler aromatic substituents .
Propiedades
Número CAS |
50910-37-7 |
|---|---|
Fórmula molecular |
C19H24ClNO |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
4-[3-(4-phenylphenyl)propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20;/h1-3,6-11H,4-5,12-16H2;1H |
Clave InChI |
BADFOFNTZYJKPW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)
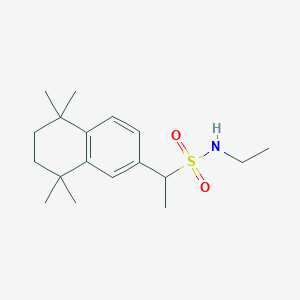

![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
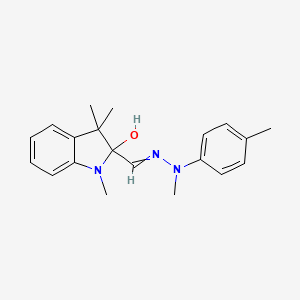
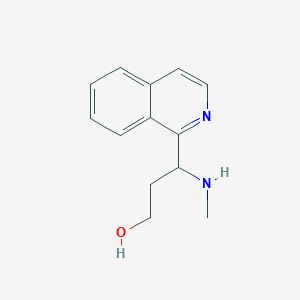
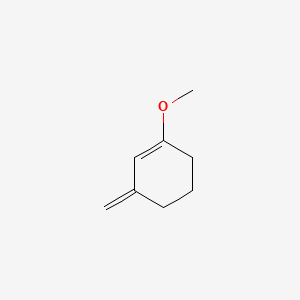
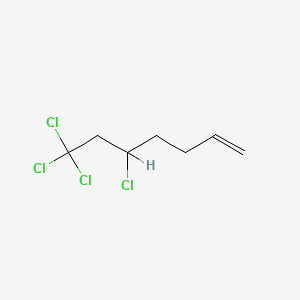
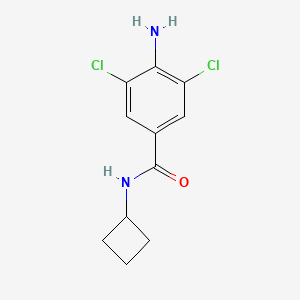
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
